molecular formula C7H7Br2NO B14500001 4-Amino-2,6-dibromo-3-methylphenol CAS No. 63226-17-5

4-Amino-2,6-dibromo-3-methylphenol

Cat. No.: B14500001
CAS No.: 63226-17-5
M. Wt: 280.94 g/mol
InChI Key: VSHJVPONOWXYBI-UHFFFAOYSA-N
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Description

4-Amino-2,6-dibromo-3-methylphenol is an organic compound with the molecular formula C7H7Br2NO It is a derivative of phenol, where the phenolic hydrogen is substituted by an amino group, and two bromine atoms are attached to the benzene ring at the 2 and 6 positions, with a methyl group at the 3 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2,6-dibromo-3-methylphenol typically involves the bromination of 3-methylphenol followed by nitration and reduction steps. One common method is as follows:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4-Amino-2,6-dibromo-3-methylphenol undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to remove the bromine atoms or to modify the amino group.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as iron powder, zinc dust, or catalytic hydrogenation are used.

    Substitution: Nucleophiles like sodium methoxide or potassium thiolate can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of dehalogenated or modified amino derivatives.

    Substitution: Formation of substituted phenols with different functional groups.

Scientific Research Applications

4-Amino-2,6-dibromo-3-methylphenol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Amino-2,6-dibromo-3-methylphenol involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-2,6-dibromo-3-methylphenol is unique due to the presence of both amino and bromine substituents on the phenol ring, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.

Properties

CAS No.

63226-17-5

Molecular Formula

C7H7Br2NO

Molecular Weight

280.94 g/mol

IUPAC Name

4-amino-2,6-dibromo-3-methylphenol

InChI

InChI=1S/C7H7Br2NO/c1-3-5(10)2-4(8)7(11)6(3)9/h2,11H,10H2,1H3

InChI Key

VSHJVPONOWXYBI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1N)Br)O)Br

Origin of Product

United States

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